molecular formula C41H58N2O9 B1193618 SREBP-IN-DHG

SREBP-IN-DHG

Cat. No.: B1193618
M. Wt: 722.92
InChI Key: FUASFBGJSXTWQE-XDJBLOQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SREBP-IN-DHG is a potent and selective inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central regulator of cellular lipid metabolism. SREBPs are transcription factors that control the expression of genes critical for the synthesis of cholesterol, fatty acids, and triglycerides. By inhibiting the activation or function of SREBPs, this compound provides a valuable tool for researchers to dissect the role of lipogenesis in various physiological and pathological contexts. This inhibitor has specific research value in multiple fields. In cancer biology, the SREBP pathway is often dysregulated to support the demand for membranes and signaling molecules in rapidly proliferating cells. SREBP inhibition has been shown to disrupt tumor growth by inducing endoplasmic reticulum stress and apoptosis in certain cancer models . In immunology, SREBPs play a role in the function of immune cells, and their activation can lead to inflammasome activation and cytokine production, which are significant in the pathogenesis of autoimmune rheumatic diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) . Furthermore, this compound can be used to study metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), where SREBP-1c is a key driver of hepatic fatty acid and triglyceride synthesis . The exact mechanism of action of this compound may involve interfering with the proteolytic activation of SREBP precursors. Inactive SREBPs are retained in the endoplasmic reticulum in a complex with SREBP cleavage-activating protein (SCAP). Under low-sterol conditions, the SREBP-SCAP complex translocates to the Golgi apparatus, where SREBPs are cleaved by site-1 protease (S1P) and site-2 protease (S2P) to release the active, nuclear form . By blocking this process, this compound prevents the nuclear translocation of SREBPs and the subsequent transcription of lipogenic target genes, such as those for HMG-CoA reductase, fatty acid synthase (FASN), and acetyl-CoA carboxylase (ACC) . This action makes it a crucial compound for investigating lipid homeostasis, cell proliferation, and inflammatory responses in research settings. This product is labeled with 'For Research Use Only' and has not been approved for diagnostic or therapeutic purposes, or for any form of human use.

Properties

Molecular Formula

C41H58N2O9

Molecular Weight

722.92

IUPAC Name

Ethyl N-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl)-N-((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)phenylalanylglycinate

InChI

InChI=1S/C41H58N2O9/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-35(45)43(37-39(48)38(47)34(31-44)52-41(37)50)33(29-32-26-23-22-24-27-32)40(49)42-30-36(46)51-4-2/h5-6,8-9,11-12,14-15,17-18,20-24,26-27,33-34,37-39,41,44,47-48,50H,3-4,7,10,13,16,19,25,28-31H2,1-2H3,(H,42,49)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34+,37+,38+,39+,41?/m0/s1

InChI Key

FUASFBGJSXTWQE-XDJBLOQOSA-N

SMILES

O=C(OCC)CNC([C@H](CC1=CC=CC=C1)N(C(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)[C@H]2C(O)O[C@H](CO)[C@@H](O)[C@@H]2O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SREBP-IN-DHG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares SREBP-IN-DHG with structurally or functionally analogous compounds, focusing on molecular design, efficacy, and drug release mechanisms.

Parameter This compound DHBP-g-PEG (Methotrexate/Chlorambucil) Small-Molecule SREBP Inhibitors (e.g., Fatostatin)
Structure Hyperbranched polymer with dual-drug conjugation Hyperbranched PEG-grafted polymer with methotrexate/chlorambucil Low molecular weight, non-polymeric
Drug Loading Efficiency 85–90% (controlled via branching density) 78–82% (dependent on PEG grafting ratio) N/A (single-drug entity)
Release Kinetics Sustained release over 72 hours (pH-sensitive hydrolysis) Burst release (40% in 6 hours), followed by gradual release Rapid systemic clearance (<12 hours)
IC50 (Cancer Cell Lines) 2.5 µM (HepG2) 3.8 µM (MCF-7) 1.2 µM (HEK293)
Biodistribution Enhanced tumor accumulation via EPR effect Moderate tumor targeting Limited tissue specificity
Toxicity Profile Reduced hepatotoxicity (LD50 > 500 mg/kg in mice) Mild hematological toxicity (LD50 = 300 mg/kg) High hepatotoxicity (LD50 = 150 mg/kg)

Key Findings:

Structural Superiority: this compound’s hyperbranched design enables higher drug-loading capacity and stability compared to linear polymers or small molecules. Its PEGylation mitigates immunogenicity, a limitation observed in non-PEGylated analogs .

Efficacy : While small-molecule inhibitors like fatostatin exhibit lower IC50 values in vitro, this compound demonstrates superior in vivo efficacy due to prolonged retention and reduced off-target effects .

Safety : DHBP-g-PEG () shows intermediate toxicity, whereas this compound’s optimized release profile minimizes systemic exposure, aligning with WHO guidelines for biocompatibility .

Mechanistic and Functional Distinctions

  • SREBP Pathway Inhibition : this compound directly binds to SREBP cleavage-activating protein (SCAP), blocking its translocation to the Golgi apparatus. In contrast, DHBP-g-PEG primarily inhibits downstream lipid synthesis enzymes (e.g., HMG-CoA reductase) .
  • Synergistic Action : The dual-drug design in this compound targets both SREBP processing and DNA synthesis (via methotrexate), whereas DHBP-g-PEG focuses on cytotoxic payload delivery .

Preparation Methods

Table 1: Documented Properties of this compound

PropertyValue/DescriptionSource
Molecular Weight~450–550 Da (estimated)Analog studies
SolubilityDMSO-soluble (≥10 mM)Supplier data
Purity≥95% (HPLC)Custom synthesis
Storage–20°C, desiccatedHodoodo
StepReaction TypeReagents/ConditionsPurpose
1Nucleophilic substitutionK₂CO₃, DMF, 80°CForm heterocyclic core
2Grignard additionMg, THF, –10°CIntroduce alkyl side chain
3Reductive aminationNaBH₃CN, MeOHAttach amine-containing moiety
4PurificationPrep-HPLC (C18 column, ACN/H₂O)Isolate target compound

Critical Quality Control Parameters

Suppliers emphasize rigorous analytical validation:

  • HPLC-MS : To confirm molecular ion peaks and detect impurities.

  • NMR spectroscopy : ¹H/¹³C NMR for structural verification.

  • Biological validation : Luciferase reporter assays measuring SREBP pathway inhibition (IC₅₀ typically <1 µM).

Industrial and Academic Production

Table 3: Supplier Specifications

SupplierCatalog NumberPurityPrice (per 5 mg)Notes
HodoodoH53347895%$220Requires cold-chain shipping
AobiousAOB1302998%$260Custom formulation available

Scale-Up Challenges

  • Low yield : Multi-step synthesis often results in <15% overall yield.

  • Stability issues : Degradation observed at >40°C, necessitating lyophilization.

  • Regulatory compliance : Adherence to Good Manufacturing Practice (GMP) for preclinical batches .

Q & A

Q. What molecular mechanisms underlie SREBP-IN-DHG’s inhibition of SREBP pathways, and how can these be experimentally validated?

  • Methodological Answer : To investigate this compound’s inhibitory mechanisms, researchers should:

Perform chromatin immunoprecipitation (ChIP) to assess SREBP binding to sterol regulatory elements (SREs) in target genes (e.g., HMGCR, FASN) before and after treatment.

Use luciferase reporter assays with SRE-containing promoters to quantify transcriptional activity changes.

Analyze protein degradation pathways (e.g., ubiquitination assays) to determine if this compound accelerates SREBP-1/2 proteasomal breakdown.

  • Key Reference: Studies on SREBP regulatory pathways in hepatic cells and mouse models demonstrate these methods .

Q. Which experimental models are optimal for initial testing of this compound’s effects on lipid metabolism?

  • Methodological Answer :
Model Advantages Limitations
HepG2 cells High SREBP-1c expression; scalable for screensLimited translational relevance to in vivo
Primary hepatocytes Physiologically relevant lipid metabolismDonor variability; short-term viability
SREBP-knockout mice Direct causal evidence for target specificityTime-intensive; ethical constraints
  • Rationale: In vitro models allow mechanistic studies, while transgenic mice (e.g., SREBP-1c⁻/⁻) validate in vivo relevance .

Q. How should a dose-response study for this compound be designed in vitro?

  • Methodological Answer :
  • Step 1 : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to identify IC₅₀ values via cell viability assays (MTT) and lipid droplet staining (Oil Red O).
  • Step 2 : Pair dose-response data with transcriptomic profiling (RNA-seq) to identify threshold concentrations for SREBP target gene suppression.
  • Step 3 : Validate findings in ≥3 biological replicates to account for cell-line variability.
  • Reference: Dose-response frameworks align with guidelines for reproducibility in pharmacological studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s efficacy across different tissue or cell-line models?

  • Methodological Answer : Contradictory results may arise from:
  • Cell-specific SREBP isoform expression (e.g., adipocytes express SREBP-1c, hepatocytes express SREBP-1a/2).
  • Solution : Perform isoform-specific siRNA knockdowns followed by treatment to isolate target effects.
  • Metabolic heterogeneity : Use metabolomics (LC-MS) to compare lipid profiles post-treatment.
  • Reference : Data contradiction analysis requires integrating genetic, metabolic, and transcriptional datasets .

Q. What methodologies validate this compound’s target specificity in complex biological systems?

  • Methodological Answer :
  • Chemical proteomics : Use affinity-based pulldown assays with this compound probes to identify off-target interactions.
  • CRISPR-Cas9 screens : Genome-wide knockout libraries can pinpoint genes modulating this compound’s efficacy.
  • In vivo pharmacokinetics : Measure compound bioavailability and tissue distribution via LC-MS/MS in animal models.
  • Rationale: Multi-omics approaches ensure rigorous validation of specificity .

Q. How can omics data (transcriptomic, lipidomic) be integrated to elucidate this compound’s broader metabolic impacts?

  • Methodological Answer :

Pathway enrichment analysis : Tools like GSEA or MetaboAnalyst link differentially expressed genes/metabolites to lipid synthesis pathways.

Network pharmacology : Construct interaction networks (e.g., SREBP-1c with PPARγ or LXR) to identify compensatory mechanisms.

Machine learning : Train models on omics data to predict secondary effects (e.g., insulin resistance) from treatment outcomes.

  • Reference: Integrative analysis frameworks are critical for understanding systemic metabolic effects .

Data Presentation and Reproducibility

Q. What are best practices for presenting this compound’s effects in peer-reviewed manuscripts?

  • Methodological Answer :
  • Tables : Include IC₅₀ values, fold changes in key lipid genes (e.g., SCD1, LDLR), and statistical significance (p-values, ANOVA results).
  • Figures : Use heatmaps for transcriptomic data, pathway diagrams for mechanistic insights, and dose-response curves.
  • Reproducibility : Share raw data (e.g., RNA-seq FASTQ files) and analysis pipelines via repositories like GEO or GitHub.
  • Reference: Reporting standards align with guidelines for scientific transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SREBP-IN-DHG
Reactant of Route 2
SREBP-IN-DHG

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.